![molecular formula C12H15FN4S B2843418 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE CAS No. 691398-29-5](/img/structure/B2843418.png)
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a methylthio substituent, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methylthio groups. One common method involves the reaction of 2-fluorobenzyl chloride with sodium thiomethoxide to form 2-fluorobenzyl methyl sulfide. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
科学的研究の応用
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the fluorophenyl and methylthio groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-(Phenylmethylthio)-5-(methylethyl)-1,2,4-triazole-4-ylamine
- 3-[(2-Chlorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine
- 3-[(2-Bromophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine
Uniqueness
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different substituents. The fluorine atom can also influence the compound’s electronic properties, making it a valuable tool in various research applications .
特性
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-8(2)11-15-16-12(17(11)14)18-7-9-5-3-4-6-10(9)13/h3-6,8H,7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFOCVFDFBJMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1N)SCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

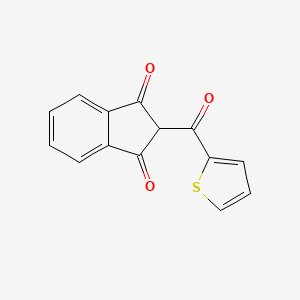

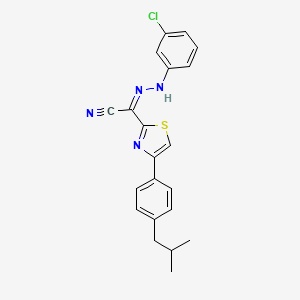
![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)
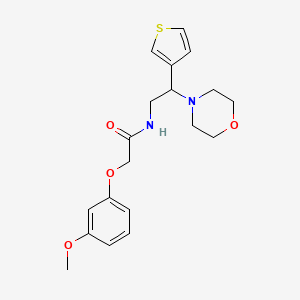
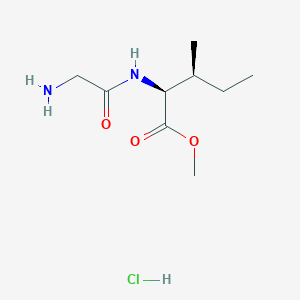
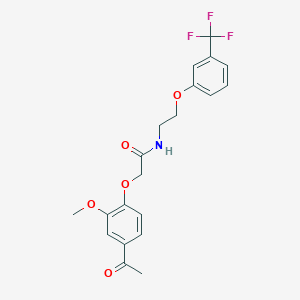
![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
![3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B2843353.png)
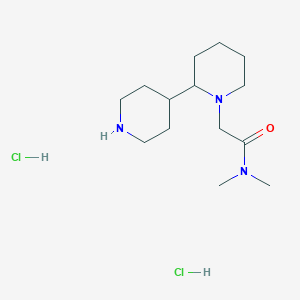
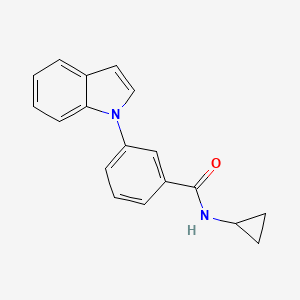
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)
